N,N'-propane-1,2-diyldicyclopentanecarboxamide
Overview
Description
N,N'-propane-1,2-diyldicyclopentanecarboxamide is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,2-propanediyldicyclopentanecarboxamide is 266.199428076 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Modification
One research application of N,N'-1,2-propanediyldicyclopentanecarboxamide-like compounds involves the modification of polyamide-6 (PA-6) in supercritical and subcritical fluids to improve its properties, such as blocking amine and carboxylic acid end groups. This modification process enhances PA-6's melt stability without altering its molecular weight or causing discoloration, indicating potential applications in materials engineering and polymer science (Gooijer, Scheltus, & Koning, 2004).
Catalysis and Organic Synthesis
Another application is in the field of organic synthesis, where platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including compounds structurally similar to N,N'-1,2-propanediyldicyclopentanecarboxamide, is used to produce a range of primary and secondary amides. This process showcases the role of such compounds in facilitating catalytic reactions that form valuable chemical products (Wang & Widenhoefer, 2004).
Biobased Polyamides
Furthermore, enzymatic synthesis of biobased semi-aromatic polyamides using 2,5-furandicarboxylic acid (FDCA) demonstrates the potential for N,N'-1,2-propanediyldicyclopentanecarboxamide analogs in creating environmentally friendly alternatives to petroleum-based polymers. These FDCA-based polyamides exhibit high molecular weights and thermal properties, suggesting their suitability for use as engineering thermoplastics and high-performance materials (Jiang, Maniar, Woortman, & Loos, 2016).
Photopolymerization and Sensing Applications
Another significant application area is the development of molecular gels and fluorescent films for aniline vapor detection through the derivatization of naphthalene diimide (NDI) compounds. This work demonstrates the potential for N,N'-1,2-propanediyldicyclopentanecarboxamide and its derivatives in creating functional materials for environmental monitoring and chemical sensing (Fan et al., 2016).
Biodegradation of Environmental Pollutants
Lastly, the role of similar compounds in the biodegradation of environmental pollutants, like Bisphenol A, through enzymatic processes in non-aqueous media, highlights their potential application in environmental biotechnology and pollution control. The use of laccase from Fusarium incarnatum in a reverse micelles system to degrade Bisphenol A indicates the broader applicability of such compounds in environmental remediation efforts (Chhaya & Gupte, 2013).
Properties
IUPAC Name |
N-[2-(cyclopentanecarbonylamino)propyl]cyclopentanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11(17-15(19)13-8-4-5-9-13)10-16-14(18)12-6-2-3-7-12/h11-13H,2-10H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKSLZEHGOCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC1)NC(=O)C2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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